3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O/c1-21-5-7-22(8-6-21)15-10-14(18-11-19-15)20-16(23)12-3-2-4-13(17)9-12/h2-4,9-11H,5-8H2,1H3,(H,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPCVVIEEQFBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: The brominated benzene derivative is then subjected to amidation with an appropriate amine to form the benzamide core.
Pyrimidine Substitution: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the benzamide intermediate.
Piperazine Substitution: Finally, the methylpiperazine moiety is attached to the pyrimidine ring through another nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
Key Comparisons
Substitution Patterns and Pharmacokinetics
- Bromo vs. Chloro Substituents : The bromine atom in the target compound likely increases lipophilicity compared to the dichloro substituents in Compounds 1 and 2. This could enhance membrane permeability but may reduce aqueous solubility. In contrast, Compound 35’s bromine is part of a benzodiazolone system, which balances lipophilicity with hydrogen-bonding capacity .
- Piperazine vs. Hydroxypiperidine/Piperidine: The 4-methylpiperazine group in the target compound introduces a basic nitrogen, improving solubility in physiological pH ranges.
Physicochemical and ADME Properties
- Molecular Weight and Solubility : The target compound (~390 Da) falls within the acceptable range for oral bioavailability. Its methylpiperazine group likely confers higher solubility than Compound 1’s hydroxypropan-2-yl substituent, which may form intramolecular hydrogen bonds reducing solubility.
- Metabolic Stability : Piperazine derivatives are prone to N-oxidation, but the 4-methyl group may mitigate this by steric hindrance. In contrast, Compound 2’s hydroxypiperidine is susceptible to glucuronidation or oxidation, as seen in preclinical studies .
Biological Activity
3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article examines its biological activity, focusing on its role in anti-tubercular drug development, as well as other relevant biological effects.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H18BrN5O
- Molecular Weight : 364.24 g/mol
The compound features a bromine atom, a piperazine moiety, and a pyrimidine ring, which contribute to its biological activity.
Anti-Tubercular Activity
A significant focus of research on this compound has been its anti-tubercular properties. In a study evaluating various derivatives of substituted benzamides, this compound was tested against Mycobacterium tuberculosis H37Ra. The results indicated that several derivatives exhibited promising activity with IC50 values ranging from 1.35 to 2.18 μM, indicating substantial potency against the bacterium .
| Compound | IC50 (μM) |
|---|---|
| Compound A | 1.35 |
| Compound B | 2.18 |
| This compound | TBD |
The mechanism by which this compound exerts its anti-tubercular effects may involve the inhibition of specific metabolic pathways in Mycobacterium tuberculosis. While detailed mechanistic studies are still required, the presence of the piperazine and pyrimidine rings suggests potential interactions with bacterial enzymes essential for survival and replication.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile and toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies on similar compounds indicate that lipophilicity and solubility are key factors influencing their bioavailability and metabolic stability .
Case Studies
In one notable case study, researchers synthesized a series of benzamide derivatives, including this compound, to evaluate their efficacy against drug-resistant strains of Mycobacterium tuberculosis. The study highlighted the compound's potential as a lead molecule for further optimization in anti-tubercular therapy .
Q & A
Q. What are the common synthetic routes for 3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrimidine core via condensation of hydrazine with dicarbonyl compounds, followed by substitution at the 4-position with 4-methylpiperazine .
- Step 2: Coupling the pyrimidine intermediate with 3-bromobenzoyl chloride under basic conditions (e.g., using triethylamine in DMF or THF) .
- Critical Parameters:
- Temperature: Elevated temperatures (80–100°C) improve nucleophilic substitution efficiency during piperazine introduction .
- Catalysts: Palladium-based catalysts may enhance coupling reactions, but bromine substituents require careful handling to avoid undesired side reactions .
- Purification: Column chromatography (e.g., chloroform:methanol gradients) or recrystallization from diethyl ether improves purity .
Q. How can researchers characterize the compound’s structure and confirm its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.5 ppm for bromobenzamide) and piperazine methyl groups (δ 2.3–2.5 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the pyrimidine and benzamide regions .
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., ESI-MS m/z ~432 [M+H]⁺) and isotopic patterns for bromine .
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays:
- Cytotoxicity Screening:
- Receptor Binding Studies:
- Radioligand displacement assays (e.g., for dopamine or serotonin receptors) to assess selectivity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the coupling step between the pyrimidine and benzamide moieties?
Methodological Answer:
- Solvent Screening: Replace polar aprotic solvents (DMF) with dichloromethane or THF to reduce side reactions .
- Catalyst Optimization: Test Pd(OAc)₂/Xantphos systems for Suzuki-Miyaura couplings if bromine substitution is problematic .
- Temperature Gradients: Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate coupling while maintaining yield .
- Byproduct Analysis: Monitor reaction progress via TLC or LC-MS to identify intermediates (e.g., dehalogenated byproducts) .
Q. How can contradictions in reported bioactivity data across studies be resolved?
Methodological Answer:
Q. What strategies are recommended for studying structure-activity relationships (SAR) given the compound’s limited solubility in aqueous buffers?
Methodological Answer:
- Derivatization: Introduce solubilizing groups (e.g., PEG chains, tertiary amines) at the piperazine nitrogen while monitoring activity changes .
- Formulation Optimization: Use co-solvents (DMSO ≤0.1%) or lipid-based nanoemulsions to enhance bioavailability in cell-based assays .
- Computational Modeling:
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins and guide synthetic modifications .
- Calculate logP values (e.g., via ChemAxon) to balance hydrophobicity and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
